5-Carboxy-2',7'-dichlorofluorescein
Overview
Description
5-Carboxy-2',7'-dichlorofluorescein is a derivative of fluorescein, which is a synthetic organic compound with a molecular structure that allows it to be used in various applications, including as a fluorescent dye. While the provided papers do not directly discuss 5-Carboxy-2',7'-dichlorofluorescein, they do provide insights into related compounds that can help infer some of its properties and uses.
Synthesis Analysis
The synthesis of related compounds, such as 5-Carboxyfluorescein, involves the introduction of functional groups that can impart additional properties to the molecule, such as peroxidase-like catalytic activity . This suggests that the synthesis of 5-Carboxy-2',7'-dichlorofluorescein would similarly involve specific reactions to introduce carboxy and dichloro groups into the fluorescein core, potentially affecting its reactivity and utility in various applications.
Molecular Structure Analysis
The molecular structure of fluorescein derivatives is characterized by the presence of aromatic rings and substituents that can alter their optical properties. The presence of carboxy groups, as seen in 5-Carboxyfluorescein, can provide sites for further chemical modification or conjugation with other molecules . The dichloro groups in 5-Carboxy-2',7'-dichlorofluorescein would likely influence the molecule's electronic structure and, consequently, its fluorescence characteristics.
Chemical Reactions Analysis
Fluorescein derivatives can participate in a variety of chemical reactions. For instance, 5-Carboxyfluorescein has been shown to exhibit peroxidase-like catalytic activity, which enables it to catalyze the synthesis of polyaniline nanoplatelets . This indicates that 5-Carboxy-2',7'-dichlorofluorescein may also engage in catalytic reactions or serve as a building block for the synthesis of nanostructured materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorescein derivatives are closely related to their molecular structure. For example, 5-Bromomethyl fluorescein (5-BMF) has high molar absorptivity and quantum yield, making it suitable for use with laser-induced fluorescence detection . These properties are influenced by the specific substituents on the fluorescein core. Therefore, 5-Carboxy-2',7'-dichlorofluorescein would likely exhibit unique absorptivity and fluorescence characteristics due to the presence of carboxy and dichloro substituents.
Scientific Research Applications
Fluorescence Imaging and Tracing
- 5-Carboxy-2',7'-dichlorofluorescein is identified as a new fluorescent tracer suitable for use with Nd:YAG lasers for quantitative PLIF (Planar Laser-Induced Fluorescence) concentration measurements in aqueous-phase flows. This tracer shows a linear response of fluorescent signal with both dye concentration and laser intensity, making it suitable for fluid-flow measurements (Karasso & Mungal, 1997).
Toxicant-Stimulated Cellular Production of Reactive Oxidant Species (ROS)
- The dichlorofluorescein (DCF) assay, which utilizes 6-carboxy-2',7'-dichlorodihydrofluorescein diacetate (carboxy-H2DCFDA), has been used for measuring ROS generation by toxicants such as mono-(2-ethylhexyl) phthalate (MEHP) and tetrabromobisphenol A (TBBPA) in cell cultures (Tetz et al., 2013).
Biological Imaging and Drug Development
- A study on the synthesis of dichlorofluorescein derivatives, including 5-carboxy-2',7'-dichlorofluorescein, highlighted their application in fluorescent imaging, particularly for examining the localization of biologically relevant molecules within model organisms like zebrafish embryos (Koide et al., 2008).
Pharmacokinetics Studies
- The compound's pharmacokinetics, particularly in the liver, have been studied. Research on the hepatic disposition of 5-carboxy-2',7'-dichlorofluorescein (CDF) and its diacetate promoiety (CDFDA) in rat livers helps understand its metabolism and transport within biological systems (Zamek-Gliszczynski et al., 2003).
Synthesis and Optimization
- Improved synthetic procedures for dichlorofluorescein derivatives, including 5-carboxy-2',7'-dichlorofluorescein, have been developed to enhance their efficiency and utility in various scientific applications (Lyttle, Carter, & Cook, 2001).
Cellular Communication Studies
- The compound has been used in assays for gap junctional communication in cells exposed to pesticides, demonstrating its utility in cellular communication studies (Loch-Caruso et al., 1990).
Chemodosimetric Behavior
- Dichlorofluorescein derivatives, including 5-carboxy-2',7'-dichlorofluorescein, have been investigated for their chemodosimetric behavior toward ions like Hg(2+), exhibiting efficient chromogenic and fluorogenic signaling (Choi et al., 2008).
Safety And Hazards
5-Carboxy-2’,7’-dichlorofluorescein is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including acute oral toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and is combustible dust .
Future Directions
properties
IUPAC Name |
2',7'-dichloro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H10Cl2O7/c22-13-4-11-17(6-15(13)24)29-18-7-16(25)14(23)5-12(18)21(11)10-2-1-8(19(26)27)3-9(10)20(28)30-21/h1-7,24-25H,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZVUTYDEVUNMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)Cl)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H10Cl2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20920579 | |
Record name | 2',7'-Dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20920579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Carboxy-2',7'-dichlorofluorescein | |
CAS RN |
111843-78-8, 142975-81-3 | |
Record name | 5(6)-Carboxy-2',7'-dichlorofluorescein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111843788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5'-Carboxyl-2',7'-dichlorodihydrofluorescein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142975813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2',7'-Dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20920579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5(6)-Carboxy-2',7'-dichlorofluorescein | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.